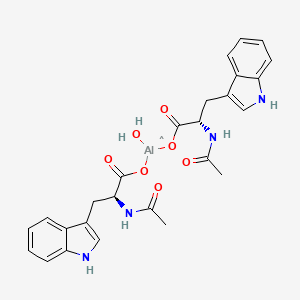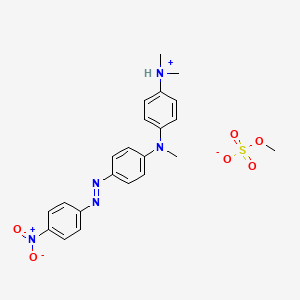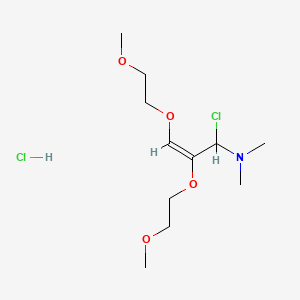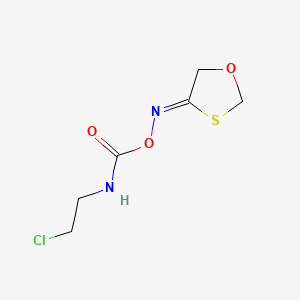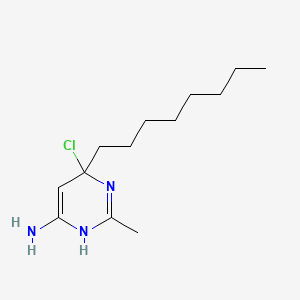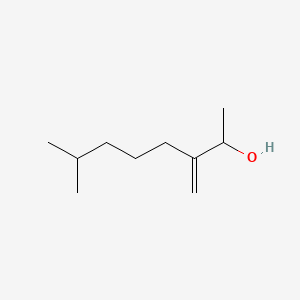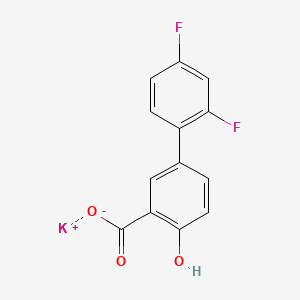
Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry This compound is a derivative of biphenyl, which consists of two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and isoamyl nitrite.
Diazotization: The 2,4-difluoroaniline is diazotized using isoamyl nitrite in the presence of copper (I) salts to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with anisole to form the biphenyl derivative.
Hydrolysis and Neutralization: The biphenyl derivative is hydrolyzed and neutralized with potassium hydroxide to yield Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with reduced functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学的研究の応用
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to diflunisal.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism of action of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate involves its interaction with specific molecular targets:
類似化合物との比較
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate can be compared with other similar compounds:
Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) with similar structural features and pharmacological properties.
Flurbiprofen: Another NSAID with a biphenyl structure, used for its anti-inflammatory and analgesic effects.
Fenbufen: A biphenyl derivative with antipyretic and anti-inflammatory properties.
Conclusion
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industries alike.
特性
CAS番号 |
85665-84-5 |
|---|---|
分子式 |
C13H7F2KO3 |
分子量 |
288.29 g/mol |
IUPAC名 |
potassium;5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C13H8F2O3.K/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1 |
InChIキー |
ZXGOZEORUWWWDB-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
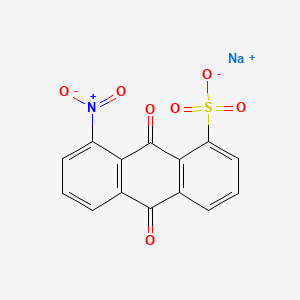

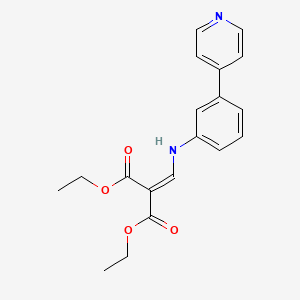
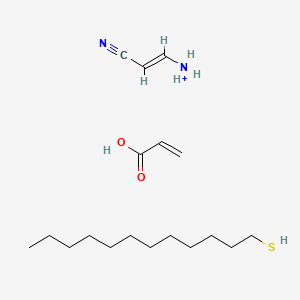
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
